molecular formula C19H32O2 B1664111 5alpha-Androstane-3alpha,17beta-diol CAS No. 1852-53-5

5alpha-Androstane-3alpha,17beta-diol

Cat. No. B1664111
CAS RN: 1852-53-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-KHOSGYARSA-N
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Description

5alpha-Androstane-3alpha,17beta-diol, also known as 3alpha-diol, is a metabolite of the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT) . It is the 5alpha-stereoisomer of androstane-3alpha,17beta-diol . It has a role as a human metabolite and a Daphnia magna metabolite .


Synthesis Analysis

The synthetic pathway by which 5alpha-androstane-3alpha,17beta-diol is formed in the testes of tammar wallaby pouch young was investigated . [ (3)H]Progesterone was converted to 17-hydroxyprogesterone, which was converted to 5alpha-adiol by two pathways: One involves the formation of testosterone and dihydrotestosterone as intermediates, and the other involves formation of 5alpha-pregnane-3alpha,17alpha-diol-20-one (5alpha-pdiol) and androsterone as intermediates .


Molecular Structure Analysis

The molecular formula of 5alpha-Androstane-3alpha,17beta-diol is C19H32O2 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S ,17 S )-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

5alpha-Androstane-3alpha,17beta-diol is reduced from the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT), by reductive 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) in the prostate . It is recognized as a weak androgen with low affinity toward the androgen receptor (AR), but can be oxidized back to 5alpha-DHT .


Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Androstane-3alpha,17beta-diol is 292.5 g/mol . The compound has 2 hydrogen bond donors and its XLogP3 is 3.4 .

Scientific Research Applications

Cognitive Function and Behavior

Research indicates that 3alpha-androstanediol may play a role in cognitive and behavioral processes. A study published in Frontiers suggests that this compound can attenuate age-related decrements in cognitive, anxiety, and depressive behavior in male rats .

Endocrinology

3alpha-androstanediol is a major metabolite of dihydrotestosterone (DHT) and exists as two different compounds, Adiol 3-G and Adiol 17-G, which are glucuronide conjugates at the 3-carbon and 17-carbon positions respectively. These isomers have been studied for their roles in normal men and women and in various endocrine conditions .

Neurosteroid Activity

As a neurosteroid, 3alpha-androstanediol acts as a potent positive allosteric modulator of the GABA A receptor. It has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects due to its influence on this receptor .

Mechanism of Action

Target of Action

Hombreol, also known as 5alpha-Androstane-3alpha,17beta-diol or 3alpha-androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dihydrotestosterone (DHT) . It primarily targets the GABA A receptor and the estrogen receptors , with a several-fold preference for ERβ over ERα .

Mode of Action

As a neurosteroid, Hombreol acts as a potent positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system, leading to an increase in the frequency of opening of the GABA A receptor’s chloride ion channel .

Hombreol also has a significant affinity for the estrogen receptors, particularly ERβ . It binds to these receptors and modulates their activity, which can lead to various downstream effects .

Biochemical Pathways

Hombreol is involved in the metabolism of androgens like DHT . It is synthesized from testosterone in peripheral tissues and in the brain .

Pharmacokinetics

It is known that hombreol shows high affinity for sex hormone-binding globulin (shbg), similar to that of testosterone . This suggests that it may have a similar distribution and elimination profile to testosterone. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hombreol.

Result of Action

Hombreol has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects . These effects are thought to be largely due to its modulation of the GABA A receptor . Hombreol also has antiproliferative effects against prostate cancer cells, which may be due to its activation of the ERβ .

Future Directions

5alpha-Androstane-3alpha,17beta-diol may represent a novel pathway responsible for the progression to androgen-independent prostate cancer . More research is needed to fully understand the implications of this compound in human health and disease.

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-KHOSGYARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022378
Record name 5αlpha-Androstane-3αlpha,17beta-diol
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Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydroandrosterone
Source Human Metabolome Database (HMDB)
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Product Name

5alpha-Androstane-3alpha,17beta-diol

CAS RN

1852-53-5
Record name 5α-Androstane-3α,17β-diol
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Record name 3alpha-Androstanediol
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Record name 5alpha-androstane-3alpha,17beta-diol
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Record name 5αlpha-Androstane-3αlpha,17beta-diol
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Record name 5-α-androstane-3-α,17-β-diol
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Record name 3.ALPHA.-ANDROSTANEDIOL
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Record name Dihydroandrosterone
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Melting Point

219 - 221 °C
Record name Dihydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5α-Androstane-3α,17β-diol primarily interacts with the androgen receptor (AR). [] While considered a weak androgen, it can act as a precursor to the more potent androgen, 5α-dihydrotestosterone (5α-DHT), through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). [, , ] Binding of 3α-androstanediol or its metabolite, 5α-DHT, to the AR can lead to a variety of downstream effects depending on the cell type and tissue. These effects can include the stimulation of prostate cell proliferation, [] increased protein levels of AR and glial fibrillary acidic protein (GFAP) in optic nerve head astrocytes, [] and modulation of seizure susceptibility. []

ANone: The provided research papers do not specifically address the material compatibility and stability of 5α-androstane-3α,17β-diol under various conditions. This information would be crucial for developing applications outside of its biological context.

ANone: The provided research papers primarily focus on experimental investigations of 5α-androstane-3α,17β-diol. Information regarding computational chemistry studies, simulations, or QSAR models is not included in these papers.

A: The structure of 5α-androstane-3α,17β-diol is crucial for its biological activity. Modifications, such as changes in the stereochemistry at the 3-position (3α vs. 3β), significantly affect its interaction with enzymes and receptors. For example, 3β-androstanediol exhibits weaker androgenic activity compared to 3α-androstanediol. [] Additionally, the presence of the 3α-hydroxyl group is essential for its conversion to 5α-DHT by 3α-HSD. [, ]

ANone: The provided research papers focus on the scientific aspects of 5α-androstane-3α,17β-diol and do not delve into specific SHE regulations. Information regarding compliance, risk minimization, and responsible practices should be sought from relevant regulatory agencies and safety data sheets.

A: Research suggests that 5α-androstane-3α,17β-diol can be synthesized from various precursors, including testosterone, dihydrotestosterone, and progesterone, through enzymatic reactions involving 5α-reductase and 3α-HSD. [, , , ] This metabolic pathway highlights its role as both a precursor and a metabolite within the androgenic pathway. Studies in rats demonstrate its ability to prevent the castration-induced rise in luteinizing hormone concentrations, indicating its involvement in the regulation of LH secretion. [] Furthermore, research in tammar wallabies suggests that 5α-androstane-3α,17β-diol plays a crucial role in the development of male secondary sex characteristics. [, , ] Administration of 5α-androstane-3α,17β-diol to female tammar wallaby pouch young resulted in the development of a prostate and male urethra, indicating its androgenic activity in vivo. [] These findings underscore the significance of 5α-androstane-3α,17β-diol in androgen-mediated developmental processes.

A: Research on 5α-androstane-3α,17β-diol utilizes various in vitro and in vivo models to elucidate its biological effects. In vitro studies utilizing rat hippocampal slices demonstrated that 5α-androstane-3α,17β-diol, but not its stereoisomer 3β-androstanediol, effectively suppressed 4-aminopyridine-induced spontaneous epileptiform bursting. [] This finding highlights its potential as an anticonvulsant agent. Animal models, particularly rodent models, have been instrumental in investigating its role in androgenic pathways. In castrated rats, 5α-androstane-3α,17β-diol administration exhibited anticonvulsant activity in the pentylenetetrazol (PTZ) test, suggesting its potential in treating seizure disorders. [] Furthermore, studies in tammar wallabies provide evidence for its involvement in the development of male secondary sex characteristics. [, , ]

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